N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide
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Description
N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a useful research compound. Its molecular formula is C27H22ClN3O4 and its molecular weight is 487.94. The purity is usually 95%.
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Biological Activity
N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide, with the molecular formula C27H22ClN3O4 and a molecular weight of approximately 487.94 g/mol, is a compound of interest in various biological studies due to its complex structure and potential pharmacological properties.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a diazatricyclo framework, which may contribute to its biological activity. The presence of the chlorophenyl and phenylethyl groups suggests potential interactions with biological targets, possibly influencing its pharmacodynamics.
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Research has shown that similar compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
Herbicidal Activity
According to patent literature, compounds structurally related to this compound have been explored for their herbicidal activities. These compounds can selectively inhibit the growth of specific weed species while being less harmful to crops. This selectivity is crucial for agricultural applications where crop protection is necessary without damaging the desired plants.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry investigated a series of diazatricyclo compounds for their anticancer properties against breast cancer cell lines (MCF-7). The results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity (IC50 values in the low micromolar range).
- Antimicrobial Study : In research conducted by Pharmaceutical Biology, derivatives similar to N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo...] were tested against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 10 µg/mL.
- Herbicidal Efficacy : A patent application detailed the herbicidal properties of related compounds in controlling annual grass weeds in rice fields. Field trials demonstrated over 80% weed control efficacy with minimal crop injury.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN3O4/c28-21-12-6-4-10-19(21)16-29-23(32)17-31-24-20-11-5-7-13-22(20)35-25(24)26(33)30(27(31)34)15-14-18-8-2-1-3-9-18/h1-4,6,8-10,12,20,22,24-25H,5,7,11,13-17H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKVGPGLCXXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CC=C4Cl)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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